4-Bromo-2-iodo-5-methylphenol
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Overview
Description
4-Bromo-2-iodo-5-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of bromine, iodine, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-5-methylphenol typically involves the halogenation of 2-methylphenol. One common method includes the bromination of 2-methylphenol followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of suitable solvents and catalysts to achieve the desired substitution on the phenol ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-5-methylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the halogen substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide and bromine in the presence of catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted phenols depending on the reagents used.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
4-Bromo-2-iodo-5-methylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-5-methylphenol involves its interaction with molecular targets through its halogen and phenol groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, and other biomolecules. The specific pathways and targets depend on the context of its application, such as its role in enzyme inhibition or as a reactive intermediate in chemical synthesis .
Comparison with Similar Compounds
2-Iodo-4-methylphenol: Similar structure but lacks the bromine atom.
4-Bromo-2-methylphenol: Similar structure but lacks the iodine atom.
2-Bromo-4-methylphenol: Another halogenated phenol with different substitution pattern.
Uniqueness: 4-Bromo-2-iodo-5-methylphenol is unique due to the presence of both bromine and iodine atoms on the phenol ring, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C7H6BrIO |
---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
4-bromo-2-iodo-5-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |
InChI Key |
NUQAQZMKRVURLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)I)O |
Origin of Product |
United States |
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